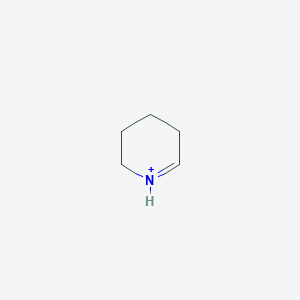

1-Piperideinium

描述

Structure

3D Structure

属性

分子式 |

C5H10N+ |

|---|---|

分子量 |

84.14 g/mol |

IUPAC 名称 |

2,3,4,5-tetrahydropyridin-1-ium |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2/p+1 |

InChI 键 |

DWKUKQRKVCMOLP-UHFFFAOYSA-O |

规范 SMILES |

C1CC[NH+]=CC1 |

产品来源 |

United States |

Theoretical Frameworks and Advanced Computational Investigations of 1 Piperideinium Systems

Quantum Mechanical Approaches to 1-Piperideinium Systems

Quantum mechanics (QM) provides the fundamental principles for understanding the electronic structure and properties of molecular systems at the atomic level. mdpi.comquandela.comuu.sewustl.edu In the study of this compound systems, various quantum mechanical methods are employed to gain insights into their behavior. These methods range from approximate approaches to more computationally intensive techniques that provide higher accuracy.

Hartree-Fock (HF) Methodologies in this compound Studies

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orginsilicosci.comfiveable.me This approach treats each electron as moving in the average field created by all other electrons, thus neglecting instantaneous electron-electron correlation. fiveable.meornl.govepfl.ch While the HF method can provide a reasonable starting point for understanding the electronic structure of this compound, its neglect of electron correlation limits its accuracy for many properties. ornl.govepfl.ch For instance, while it can be a cost-effective method for initial geometry optimizations, it may not accurately predict reaction energies or spectroscopic properties where electron correlation plays a significant role. nih.gov The method is often used as a reference for more advanced post-Hartree-Fock methods. ornl.govpku.edu.cn

Density Functional Theory (DFT) Applications for this compound and Analogues

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its balance of computational cost and accuracy. wikipedia.orglongdom.orgnih.gov Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. wikipedia.org This approach implicitly includes electron correlation through the exchange-correlation functional. A variety of functionals with different levels of approximation are available, such as Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals like B3LYP. mdpi.com

For this compound and its analogues, DFT is widely used to investigate:

Molecular Structures: Predicting bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating infrared and Raman spectra to aid in experimental characterization.

Reaction Mechanisms: Exploring the potential energy surfaces of reactions involving this compound, such as its formation or its role as a catalyst. nih.gov

Electronic Properties: Determining properties like dipole moment, polarizability, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

The choice of the functional and basis set is critical for obtaining reliable results and should be carefully benchmarked for the specific system and property of interest.

Post-Hartree-Fock Methods in High-Level Calculations

To improve upon the Hartree-Fock approximation, post-Hartree-Fock methods explicitly include electron correlation. fiveable.meepfl.chststephens.net.in These methods are generally more computationally demanding but offer higher accuracy. ornl.gov

Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used level of theory that often provides a significant improvement over HF. epfl.chststephens.net.in Higher-order MPn methods (MP3, MP4) can offer further refinement but at a greater computational cost. ststephens.net.in

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the Hartree-Fock determinant and excited-state determinants. longdom.org Truncating the expansion at single and double excitations (CISD) is a common approach. Full CI, which includes all possible excitations, is exact for a given basis set but is computationally feasible only for very small systems. epfl.ch

Coupled Cluster (CC) Theory: CC theory is one of the most accurate and reliable post-Hartree-Fock methods. The coupled-cluster singles and doubles (CCSD) method and its extension with a perturbative treatment of triple excitations, CCSD(T), are often considered the "gold standard" in quantum chemistry for their high accuracy. pku.edu.cn

These high-level methods are essential for obtaining benchmark-quality data for properties of this compound where high accuracy is required, such as in the determination of reaction barriers and non-covalent interaction energies.

Molecular Dynamics Simulations for Conformational Analysis of this compound Related Structures

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational landscape of molecules. nih.govmdpi.comrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the flexibility and accessible conformations of molecules like this compound and its derivatives. nih.govbiorxiv.org

Starting from an initial structure, often obtained from experimental data or quantum mechanical calculations, MD simulations can explore the potential energy surface and identify low-energy conformations. mdpi.comnih.gov This is particularly important for flexible ring systems like piperidine (B6355638), where ring puckering and substituent orientations can significantly influence its properties and reactivity. Analysis of the MD trajectories can reveal the relative populations of different conformers and the energy barriers between them. rsc.org

Frontier Molecular Orbital (FMO) Theory in this compound Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a qualitative and often quantitative tool for predicting the reactivity of molecules. researchgate.netucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy difference between the HOMO and LUMO can indicate the feasibility of a reaction. numberanalytics.com

In the context of this compound, FMO theory can be applied to understand its role in various reactions. For example, in aza-Diels-Alder reactions where an iminium ion (a related species) acts as the dienophile, the LUMO of the iminium ion interacts with the HOMO of the diene. researchgate.net The energy and spatial distribution of the LUMO of the this compound cation are key to understanding its electrophilic character and predicting the regioselectivity and stereoselectivity of its reactions. ucsb.edu The HOMO-LUMO gap can also provide insights into the kinetic stability of the molecule. researchgate.net

Calculated HOMO and LUMO Energies and HOMO-LUMO Gaps for a Model Iminium Ion

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| HF | 6-31G | -12.5 | 2.1 | 14.6 |

| B3LYP | 6-31G | -9.8 | -0.5 | 9.3 |

| MP2 | 6-31G* | -12.3 | 2.5 | 14.8 |

Computational Studies on Reaction Pathways and Transition States Involving this compound

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including those involving this compound. nih.gov By mapping out the potential energy surface (PES), researchers can identify the minimum energy pathways that connect reactants to products. kit.edu A crucial aspect of this is the location and characterization of transition states, which are first-order saddle points on the PES and represent the energy maxima along the reaction coordinate. qcware.com

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates. kit.edu Quantum mechanical methods, particularly DFT and post-Hartree-Fock methods, are essential for accurately determining the geometries and energies of transition states. kit.eduqcware.com For reactions involving bond breaking and formation, QM methods are required. kit.edu

Computational studies on reactions involving this compound could include:

Acid-base reactions: Investigating the protonation of piperidine to form the this compound cation.

Nucleophilic addition/substitution: Modeling reactions where this compound acts as an electrophile.

Catalytic cycles: Elucidating the role of this compound as a catalyst or intermediate in organic reactions.

In some cases, reaction pathways may be more complex and involve intermediates or even avoid traditional transition states altogether, proceeding through higher-order saddle points. rsc.org Advanced computational techniques can help to explore these more complex reaction mechanisms. nih.gov

Calculated Activation Energies for a Model Reaction Involving an Iminium Ion

| Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|

| HF | 6-31G | 25.2 |

| B3LYP | 6-31G | 15.8 |

| CCSD(T) | cc-pVTZ | 12.5 |

Theoretical Modeling of Stereoelectronic Effects in this compound Reactivity

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate relationship between the three-dimensional arrangement of orbitals and the reactivity of molecules, a concept known as stereoelectronic effects. wikipedia.orge-bookshelf.deresearchgate.net In the context of this compound systems, computational models are crucial for understanding how the spatial orientation of orbitals influences molecular geometry, stability, and reaction pathways. wikipedia.org These models allow for the investigation of phenomena that are often difficult to isolate and measure experimentally.

Advanced computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to probe the electronic structure of this compound derivatives. nih.govresearchgate.net A key aspect of this theoretical analysis is the use of Natural Bond Orbital (NBO) analysis, which dissects the complex molecular wave function into localized orbitals representing bonds, lone pairs, and anti-bonding orbitals. nih.gov This allows for the quantification of stabilizing donor-acceptor interactions, such as hyperconjugation, which are fundamental to stereoelectronic control. nih.govimperial.ac.uk

One of the most significant stereoelectronic interactions investigated in piperidinium-related structures is hyperconjugation. nih.gov This involves the delocalization of electron density from a filled donor orbital (like a lone pair or a sigma bond) into an empty or partially filled acceptor orbital (typically an anti-bonding sigma orbital, σ*). wikipedia.orgnih.gov The efficiency of this overlap is highly dependent on the geometry of the system.

For instance, in studies of piperidone systems, which share the core piperidine ring, theoretical calculations have been instrumental. nih.govnih.gov DFT calculations at the ωB97XD/6311++G(d,p) level, coupled with NBO analysis, have identified a key stabilizing interaction between the lone pair electrons of the nitrogen atom and the anti-bonding orbital of an adjacent equatorial C-H bond (nN→σ*C–H(eq)). nih.govnih.gov This hyperconjugative interaction has been quantified, providing insight into the conformational stability of these systems. nih.gov

In the case of substituted this compound salts, such as 3-halopiperidinium cations, theoretical models have been used to explain the observed conformational preferences. researchgate.netacs.org Computational studies have shown that the preference for an axial substituent, which can be counterintuitive from a steric perspective, is driven by stereoelectronic forces. researchgate.net Specifically, through-space hyperconjugative interactions between the lone pairs of the axial halogen atom and the anti-bonding orbital of the axial N-H bond (LPX → σ*N-H) contribute to the stability of the axial conformer. acs.org Furthermore, electrostatic interactions, such as charge-dipole effects, have been shown by computational models to play a dominant role in dictating these conformational behaviors. researchgate.netacs.org

The following tables summarize key findings from theoretical investigations into stereoelectronic effects in systems containing the piperidinium (B107235) moiety.

Table 1: Computational Methods in the Study of Stereoelectronic Effects in Piperidinium-Related Systems

| Computational Method | Level of Theory/Basis Set | System Studied | Reference |

| Density Functional Theory (DFT) | ωB97XD/6311++G(d,p) | Piperidones | nih.govnih.gov |

| Natural Bond Orbital (NBO) Analysis | ωB97XD/6311++G(d,p) | Piperidones | nih.govnih.gov |

| Density Functional Theory (DFT) | B3LYP/6-311++G** | 3-Halopiperidinium Cations | acs.org |

| Ab initio and MMFF | Not specified in abstract | N-Methyl-3-fluoropiperidinium Salts | researchgate.net |

Table 2: Research Findings on Stereoelectronic Interactions in Piperidinium-Related Systems

| System Studied | Stereoelectronic Interaction | Method of Analysis | Key Finding | Reference |

| Piperidones | Hyperconjugation (nN→σC–H(eq)) | NBO Analysis | Stabilization energy of 0.55 kcal/mol. nih.gov | nih.gov |

| 3-Fluoropiperidinium Salts | Charge-dipole and hyperconjugative effects | DFT, ab initio, MMFF | Axial conformer stabilized by 5.4 kcal/mol in the protonated form. researchgate.net | researchgate.net |

| 3-Halopiperidinium Cations | Through-space hyperconjugation (LPX → σ(H–N)⊕) | NBO-B3LYP/6-311++G** | Stabilization energies increase slightly from F to Br. acs.org | acs.org |

These theoretical investigations, by providing detailed energetic and electronic structural data, offer a deeper understanding of the subtle forces that govern the structure and, by extension, the reactivity of this compound systems. The synergy between computational modeling and experimental observation is crucial for the continued development of predictive models for chemical reactivity. e-bookshelf.de

Biosynthetic Pathways and Biological Relevance of 1 Piperideinium As an Intermediate

Enzymatic Formation of 1-Piperideinium from Natural Precursors

The generation of this compound from natural sources is a well-defined enzymatic process. This pathway primarily utilizes L-lysine as the initial substrate, which undergoes a series of transformations catalyzed by specific enzymes to yield the reactive this compound ion.

The biosynthesis of this compound commences with the decarboxylation of L-lysine, a reaction catalyzed by the enzyme L-lysine decarboxylase (LDC). nih.govfrontiersin.orgwikipedia.org This enzymatic step removes the carboxyl group from L-lysine, resulting in the formation of cadaverine (B124047). nih.govfrontiersin.orgresearchgate.net

Following its formation, cadaverine is subjected to oxidative deamination by an amine oxidase, specifically a copper-containing amine oxidase (CAO). researchgate.netresearchgate.netnih.gov This enzyme catalyzes the oxidation of the primary amine group of cadaverine, leading to the production of 5-aminopentanal. researchgate.netnih.govresearchgate.net This intermediate, 5-aminopentanal, then undergoes a spontaneous intramolecular cyclization to form the cyclic imine, Δ¹-piperideine. researchgate.netresearchgate.netmdpi.com In an aqueous environment, Δ¹-piperideine exists in equilibrium with its protonated form, the this compound ion.

L-Lysine Decarboxylase (LDC): Catalyzes the conversion of L-lysine to cadaverine. nih.govfrontiersin.orgwikipedia.org

Amine Oxidase (e.g., Copper Amine Oxidase): Oxidizes cadaverine to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine/1-piperideinium. researchgate.netresearchgate.netresearchgate.net

The conversion of cadaverine to this compound is a critical step in the biosynthesis of numerous lysine-derived alkaloids. nih.govfrontiersin.org As mentioned, this transformation is initiated by the action of an amine oxidase on cadaverine, yielding 5-aminopentanal. researchgate.netresearchgate.net This aldehyde intermediate readily undergoes a spontaneous, non-enzymatic cyclization reaction through the formation of a Schiff base between the terminal aldehyde and the remaining primary amine group. This intramolecular condensation results in the formation of the six-membered heterocyclic ring of Δ¹-piperideine, which is the uncharged form of the this compound ion. researchgate.netresearchgate.netmdpi.com

Role of L-Lysine Decarboxylase and Amine Oxidases in this compound Generation

Involvement in Alkaloid Biosynthesis

This compound serves as a pivotal precursor in the biosynthesis of a wide array of alkaloids, including piperidine (B6355638), quinolizidine, indolizidine, and imidazole (B134444) alkaloids. nih.govfrontiersin.orgresearchgate.netmdpi.com Its reactivity allows for the formation of complex multicyclic structures.

A significant pathway in alkaloid biosynthesis involves the coupling of this compound with L-pipecolic acid (piperidine-2-carboxylic acid). nih.govfrontiersin.orgresearchgate.net L-pipecolic acid itself is derived from L-lysine through a separate branch of the lysine (B10760008) degradation pathway. nih.govfrontiersin.orgwikipedia.orgnih.gov The combination of this compound and L-pipecolate leads to the formation of [1,2′-bipiperidine]-2-carboxylic acid. nih.govfrontiersin.orgresearchgate.net This bipiperidine derivative is a key intermediate in the biosynthesis of certain alkaloids. nih.govfrontiersin.org For instance, it is a precursor to the imidazole alkaloid anosmine, which is formed after a series of dehydration and oxidation reactions. nih.govfrontiersin.org

The this compound ion is a confirmed intermediate in the biosynthetic pathways of specific indolizidine and imidazole alkaloids. nih.govfrontiersin.org For example, in the biosynthesis of the imidazole alkaloid anosmine, this compound, derived from cadaverine, couples with L-pipecolate. nih.govfrontiersin.org

While the direct role of this compound in all indolizidine alkaloid pathways is not universally established, its precursor, Δ¹-piperideine, is a known building block. nih.govfrontiersin.org The biogenic pathway for many indolizidine alkaloids originates from L-lysine, which can be converted to Δ¹-piperideine-6-L-carboxylate and subsequently to L-pipecolate, a key precursor for some indolizidines. nih.govfrontiersin.org

Formation of Bipiperidine Carboxylic Acid Derivatives via this compound Coupling with L-Pipecolate

Metabolomic Identification and Characterization of this compound Derivatives

Modern metabolomic techniques, particularly those employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), have been instrumental in identifying and characterizing derivatives of this compound in biological samples. acs.orgnih.gov For instance, studies on the microbial metabolism of Nε-carboxymethyllysine (CML), an advanced glycation end-product, have identified the N-carboxymethyl-Δ¹-piperideinium ion as a metabolite. acs.orgnih.govrsc.org This discovery was made possible through the use of zwitterionic hydrophilic interaction liquid chromatography (HILIC) coupled with HRMS, which allowed for the separation and tentative identification of this and other CML degradation products. nih.gov The formation of the N-carboxymethyl-Δ¹-piperideinium ion is hypothesized to occur from the precursor N-carboxymethylcadaverine through reductive deamination and subsequent intramolecular cyclization. acs.org

Chemical Synthesis Methodologies for 1 Piperideinium and Derived Architectures

Direct Generation and Isolation of 1-Piperideinium Salts

The most direct method for generating this compound salts involves the protonation or alkylation of the parent piperidine (B6355638). This acid-base reaction is typically straightforward, involving the treatment of piperidine or a substituted derivative with a suitable Brønsted or Lewis acid. Similarly, N-alkylation of piperidines with alkyl halides or other electrophiles readily yields quaternary 1,1-disubstituted piperidinium (B107235) salts. researchgate.net

In a notable application, piperidinium and pyrrolidinium-based ionic liquids have been used as precursors for the synthesis of new platinum complexes. mdpi.com For instance, the reaction of 1-butyl-1-methylpiperidinium chloride ([BMPip]Cl) with platinum compounds like [Pt(cod)Cl2] or K2[PtCl6] in acetonitrile (B52724) results in the formation of stable, air-insensitive anionic platinum complexes such as [BMPip]2[PtCl6]. mdpi.com These reactions proceed in high yield, and the resulting piperidinium-containing complexes can be isolated, purified by washing, and characterized using standard spectrometric techniques. mdpi.com

The synthesis of pyridinium (B92312) salts, an analogous process, often involves the alkylation of pyridine (B92270) derivatives with reagents like methyl 2-bromoacetate or 2-iodoacetophenone (B8806993) in a solvent such as acetone, sometimes enhanced by ultrasound activation. mdpi.com The reduction of such pyridinium salts, for example with sodium borohydride (B1222165) (NaBH4), serves as a common subsequent step to produce piperidine derivatives, demonstrating the role of the isolable salt as a stable precursor to the saturated heterocycle. researchgate.net

In Situ Formation Strategies of Iminium Species in Reaction Systems

The transient, or in situ, generation of this compound ions (more broadly, cyclic iminium ions) is a powerful strategy in organic synthesis, enabling reactions that might be difficult to achieve with stable, pre-formed salts. These reactive intermediates are typically formed within the reaction mixture from various precursors and are immediately consumed in a subsequent chemical transformation. pitt.edu

One common method involves the oxidation of a tertiary amine. For example, the Li group developed a cross-dehydrogenative coupling (CDC) reaction where a stable tetrahydroisoquinoline (a related N-heterocycle) is oxidized in situ to form a cyclic iminium ion, which then reacts with a copper acetylide. beilstein-journals.org A more recent advancement uses an iridium-based photoredox catalyst to generate the iminium ion in situ, allowing the reaction to proceed at lower temperatures. beilstein-journals.org

Another powerful approach generates iminium ions from stable precursors like hemiaminal ethers. nih.gov In the presence of a Lewis acid, these compounds can eliminate an alkoxy group to form the corresponding unstabilized cyclic iminium ion in situ. This method has been successfully used in the copper-catalyzed enantioselective alkynylation of 5- and 6-membered cyclic iminium ions, leading to α-chiral piperidines and pyrrolidines. nih.gov

The Knoevenagel condensation catalyzed by piperidine provides a classic example of in situ iminium ion formation. acs.orgresearchgate.net The reaction between piperidine and an aldehyde (e.g., benzaldehyde) first forms a carbinolamine intermediate. acs.org This intermediate then eliminates a hydroxide (B78521) ion to generate the reactive this compound ion in situ. This electrophilic species is then attacked by an enolate (formed from the deprotonation of an active methylene (B1212753) compound), leading to C-C bond formation and, ultimately, elimination of the piperidine catalyst to yield the final condensation product. acs.orgresearchgate.net Computational studies suggest that the formation of the iminium ion is the rate-determining step of this process. acs.org

These in situ strategies are central to many cascade and multicomponent reactions, where the transient iminium ion acts as a key electrophilic intermediate that drives the construction of complex molecular architectures. pitt.eduresearchgate.net

Electrosynthetic Approaches to Piperideinium Intermediates

Electrosynthesis offers a powerful and often more sustainable alternative to traditional chemical methods for generating reactive intermediates like this compound ions. chim.itbeilstein-journals.org By applying an electrical current, controlled oxidation or reduction reactions can be initiated, often avoiding the need for harsh chemical oxidants or reductants. beilstein-journals.org

The Shono oxidation is a classic electroorganic reaction that involves the anodic oxidation of amides or carbamates to generate N-acyliminium ions. beilstein-journals.org For example, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell produces a methoxylated piperidine, which serves as a stable precursor to an N-formyliminium ion. nih.gov This electrochemically generated intermediate can then be trapped by various C-nucleophiles to introduce substituents at the 2-position of the piperidine ring. nih.gov The "cation-pool" method, a technique where N-acyliminium ions are generated and accumulated at low temperatures via electrolysis, has been adapted for use in electrochemical microflow systems, enabling efficient synthesis on a preparative scale. beilstein-journals.org

Ionic liquids with piperidinium cations have been explored as both the solvent and the electrolyte in electro-organic synthesis. rsc.org Anodic oxidation or cathodic reduction within these media can generate radical cation or anion intermediates, respectively, which can then undergo various coupling reactions. rsc.org

Electrosynthesis is also employed to construct the piperidine ring itself through reductive cyclization. nih.govacs.org This approach typically involves the electrochemical reduction of an acyclic precursor containing an imine and a tethered functional group that can participate in ring closure.

A notable example is the electroreductive cyclization of an imine with a terminal dihaloalkane. nih.gov In this process, the substrate imine is reduced at the cathode to generate a radical anion or related nucleophilic species. This intermediate then undergoes an intramolecular cyclization by displacing a halide on the tethered alkyl chain, forming the piperidine ring. This method has been successfully implemented in a flow microreactor, which offers a large specific surface area for efficient reduction at the cathode, leading to good yields of the desired piperidine derivatives. nih.gov The use of a flow system also allows for preparative-scale synthesis through continuous electrolysis. nih.gov

Table 1: Comparison of Batch vs. Flow Electroreductive Cyclization for Piperidine Synthesis nih.gov

| Entry | Substrate (Imine) | Substrate (Dihaloalkane) | Method | Yield (%) |

| 1 | N-Benzylidenemethylamine | 1-Bromo-4-chlorobutane | Batch | 45 |

| 2 | N-Benzylidenemethylamine | 1-Bromo-4-chlorobutane | Flow | 78 |

| 3 | N-(4-Methoxybenzylidene)methylamine | 1-Bromo-4-chlorobutane | Batch | 42 |

| 4 | N-(4-Methoxybenzylidene)methylamine | 1-Bromo-4-chlorobutane | Flow | 81 |

Multi-Component and Cascade Reaction Sequences Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient tools for building molecular complexity. beilstein-journals.orgorganic-chemistry.org Cascade reactions, which involve a sequence of two or more intramolecular bond-forming events, similarly enable the rapid construction of complex scaffolds from simple precursors. thieme-connect.com Many of these advanced synthetic sequences rely on the formation of a this compound intermediate.

A four-component synthesis of novel piperidine-containing pyridinium salts has been developed, which proceeds through a Michael–Mannich–cyclization cascade. hse.ru This reaction combines dicyano-substituted olefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, and ammonium (B1175870) acetate. The process is initiated by the Michael addition of a pyridinium ylide (generated from the pyridinium salt) to the olefin. The resulting adduct then undergoes a Mannich reaction with the aldehyde and ammonia (B1221849) (from ammonium acetate), followed by intramolecular cyclization to furnish highly substituted piperidin-2-ones that retain the pyridinium salt moiety. hse.ru This method stereoselectively creates three new stereogenic centers in a single pot. hse.ru

Another strategy involves the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, which are generated in situ from α-hydroxycarbamates derived from piperidine. nih.gov This is followed by a dehydrative cyclization to form pyridinium salts that are substituted at the 3-position with a piperidine ring. This one-pot process was successfully applied to the synthesis of (±)-nicotine and its analogs. nih.gov

Pyridinium ylides are 1,3-dipoles that are readily generated by the deprotonation of the corresponding pyridinium salts. mdpi.comrsc.org While they are most famously used in [3+2] cycloaddition reactions to form five-membered rings like indolizines, they also play a crucial role as nucleophilic intermediates in reactions that ultimately lead to piperidine structures. rsc.orgresearchgate.net

As described in the multicomponent reaction above (Section 4.4), the pyridinium salt can serve as a precursor to a pyridinium ylide. hse.ru The ylide, generated in situ by a base like ammonium acetate, acts as the initial nucleophile. Its Michael addition to an electron-deficient olefin initiates a cascade sequence that culminates in the formation of a piperidine ring. hse.ru The key feature of this transformation is that the pyridinium moiety is carried through the reaction sequence and remains in the final product, tethered to the newly formed piperidine core.

The general reactivity of pyridinium ylides involves their reaction with suitable electrophiles, such as activated alkenes (Michael acceptors). researchgate.net The choice of base and solvent can influence whether the reaction proceeds to a stable Michael adduct or undergoes subsequent cyclization. researchgate.net This controllable reactivity makes them versatile intermediates in the design of complex synthetic pathways.

A sophisticated and highly modular strategy for the synthesis of N-(hetero)arylpiperidines utilizes a pyridine ring-opening and ring-closing sequence that proceeds via Zincke imine intermediates. chemrxiv.orgacs.orgnih.gov This modern adaptation of classic Zincke chemistry provides broad access to N-(hetero)arylpyridinium salts, which can then be reduced to the desired piperidine derivatives. chemistryviews.orgacs.org

The process begins with the activation of a pyridine derivative, often with triflic anhydride (B1165640) (Tf₂O), to form a highly reactive N-Tf pyridinium ion. acs.org This activated intermediate is then subjected to a ring-opening reaction upon treatment with a nucleophilic amine, such as a (heteroaryl)aniline, to generate a Zincke imine (a conjugated imine). chemistryviews.org This ring-opened intermediate can then be induced to undergo a ring-closing cyclization, typically by heating in the presence of an acid like acetic acid, to form a new N-(hetero)arylpyridinium salt. chemistryviews.org This one-pot, two-step sequence is highly versatile, accommodating a wide variety of substituents on both the initial pyridine and the aniline (B41778) nucleophile. acs.orgchemrxiv.orgresearchgate.net

The resulting pyridinium salts are stable intermediates that can be isolated or used directly in subsequent reactions. chemistryviews.org The final step to access the target piperidine is typically a reduction, which can be achieved through various hydrogenation methods, including asymmetric variants to control stereochemistry. chemistryviews.orgchemrxiv.org This powerful strategy allows for the convergent coupling of complex fragments and is suitable for high-throughput experimentation to rapidly generate libraries of piperidine compounds for applications like structure-activity relationship (SAR) studies in drug discovery. acs.orgchemrxiv.orgdigitellinc.com

Table 2: Synthesis of N-Arylpyridinium Salts via Zincke Imine Intermediates chemistryviews.org

| Pyridine Derivative | Aniline Nucleophile | Reagents | Product (Pyridinium Salt) | Yield |

| Pyridine | Aniline | 1. Tf₂O, DTBMP; 2. Aniline; 3. AcOH | N-Phenylpyridinium | Good |

| 3-Methylpyridine | 4-Methoxyaniline | 1. Tf₂O, DTBMP; 2. 4-Methoxyaniline; 3. AcOH | N-(4-Methoxyphenyl)-3-methylpyridinium | Moderate |

| 4-Phenylpyridine | 2-Aminopyridine | 1. Tf₂O, Collidine; 2. 2-Aminopyridine; 3. AcOH | N-(2-Pyridyl)-4-phenylpyridinium | Moderate |

Pyridinium Ylide Involvement in Piperidine Synthesis

Stereoselective Synthesis of this compound Precursors and Adducts

The controlled synthesis of chiral piperidines is of paramount importance, and strategies that proceed via this compound intermediates offer effective solutions. These methods often involve the asymmetric reduction of pyridinium salts or the diastereoselective functionalization of activated pyridine rings.

A notable approach involves the rhodium-catalyzed reductive transamination of pyridinium salts. This method facilitates the preparation of a diverse range of chiral piperidines and fluoropiperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn The key to this transformation is the introduction of a chiral primary amine under reducing conditions. In the presence of water, the chiral amine displaces the original nitrogen atom of the pyridine ring, inducing chirality in the newly formed piperidine product. dicp.ac.cn This process circumvents some limitations of traditional asymmetric hydrogenation and allows for the synthesis of highly valuable chiral piperidines, including those with reducible functional groups. dicp.ac.cn

Another powerful strategy employs an amidine auxiliary to achieve a highly stereoselective synthesis of 2,6-disubstituted piperidines. The process begins with the diastereoselective addition of a Grignard reagent to the 2-position of an activated pyridinium salt. rsc.org The amidine group then directs a regioselective metalation at the 6-position, allowing for subsequent functionalization through an electrophilic quench or cross-coupling reaction. The resulting 2,6-disubstituted dihydropyridines are then reduced to the saturated piperidine ring with high diastereoselectivity. rsc.org

Furthermore, iridium(III)-catalyzed sequential cascades provide a pathway for the stereoselective synthesis of substituted piperidines. This method involves two new C-N bond formations through a mechanism of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer. nih.gov The use of water as a solvent is advantageous as it can prevent the racemization of enantioenriched substrates, leading to highly enantioselective C4-substituted piperidines. nih.gov

| Method | Catalyst/Auxiliary | Key Feature | Product Type |

| Reductive Transamination | Rhodium complex | Introduction of a chiral primary amine to induce chirality. dicp.ac.cn | Chiral piperidines and fluoropiperidines. dicp.ac.cn |

| Directed Functionalization | Amidine auxiliary | Diastereoselective addition followed by directed metalation. rsc.org | 2,6-disubstituted piperidines. rsc.org |

| Sequential Cascade | Iridium(III) complex | Hydroxyl oxidation, amination, and imine reduction cascade. nih.gov | C4-substituted piperidines. nih.gov |

Advanced Strategies for N-(Hetero)aryl Piperidine Synthesis via this compound

The N-(hetero)aryl piperidine motif is a privileged scaffold in numerous FDA-approved drugs. nih.gov Consequently, developing versatile methods to access these structures is a significant goal in synthetic chemistry. A general and powerful strategy utilizes a pyridine ring-opening and ring-closing sequence that proceeds through Zincke imine intermediates. chemrxiv.orgacs.orgnih.gov

This approach generates N-(hetero)arylpyridinium salts from a wide variety of substituted pyridines and (hetero)aryl anilines. chemrxiv.orgacs.org These pyridinium salts serve as direct precursors to the target N-(hetero)aryl piperidines, which can be obtained through subsequent hydrogenation or nucleophilic addition reactions. chemrxiv.orgnih.govresearchgate.net The utility of this method is enhanced by its suitability for high-throughput experimentation (HTE), enabling the rapid screening of pharmaceutically relevant building blocks and the development of one-pot processes. chemrxiv.orgacs.orgnih.gov This strategy is effective for generating libraries of piperidine compounds and for the convergent coupling of complex molecular fragments. chemrxiv.orgresearchgate.net

Another effective method for accessing N-(hetero)aryl piperidines is through a rhodium-catalyzed transfer hydrogenation of pyridinium salts. nih.gov This reaction follows a reductive transamination pathway. It begins with the reduction of the pyridinium ion by formic acid to form a dihydropyridine (B1217469) intermediate. This intermediate is then intercepted by water and hydrolyzed, setting the stage for a subsequent reductive amination with an external (hetero)aryl amine, which ultimately yields the desired N-(hetero)aryl piperidine. nih.gov

| Strategy | Key Intermediate | Reaction Type | Advantages |

| Zincke Chemistry | Zincke imine / N-(hetero)arylpyridinium salt | Ring-opening/ring-closing | Broad substrate scope, HTE compatible, convergent. chemrxiv.orgacs.orgnih.gov |

| Reductive Transamination | Dihydropyridine | Rh-catalyzed transfer hydrogenation | Access from readily available pyridines. nih.gov |

Hydrogenation and Reduction Strategies to Form Piperidine Derivatives from Iminium Intermediates

The conversion of pyridinium or iminium intermediates to fully saturated piperidine rings is a critical step in many synthetic sequences. Hydrogenation and reduction reactions are the primary tools for this transformation. The aromaticity of pyridine can make its reduction challenging, often requiring the pyridine to be converted into a more reactive pyridinium cation. researchgate.net This quaternization increases the susceptibility of the ring to attack by a metal hydride and prevents catalyst poisoning by the nitrogen atom. researchgate.net

Transfer hydrogenation is a widely used technique. For instance, the transfer hydrogenation of N-benzylpyridinium salts can be achieved using a formic acid/triethylamine mixture as the hydrogen source, catalyzed by a rhodium complex. dicp.ac.cn Similarly, rhodium-catalyzed transfer hydrogenation with formic acid is a key step in reductive transamination processes that produce N-arylated piperidines. nih.gov

Cascade reactions that incorporate a reduction step have also been developed. A hydroboration/hydrogenation cascade of pyridines has been shown to be particularly effective and cis-selective for 2,3-disubstituted pyridines. nih.gov Another approach involves the double reduction of pyridine derivatives using a two-step process. The first hydrogenation can be carried out with sodium borohydride under mild conditions, followed by a second asymmetric hydrogenation using a catalytic ruthenium(II) complex to convert the resulting enamine into the desired piperidine. nih.govmdpi.com

| Reduction Strategy | Catalyst/Reagent | Substrate | Key Characteristics |

| Transfer Hydrogenation | [RhCp*Cl2]2 / HCOOH/NEt3 | N-benzylpyridinium salts | Asymmetric reduction potential. dicp.ac.cn |

| Reductive Transamination | Rhodium catalyst / HCOOH | Pyridinium salts | Forms N-aryl piperidines. nih.gov |

| Hydroboration/Hydrogenation | Not specified | 2,3-disubstituted pyridines | Cis-selective cascade process. nih.gov |

| Double Reduction | 1. NaBH4 2. Ruthenium(II) complex | Pyridine derivatives | Two-step process via an enamine intermediate. nih.govmdpi.com |

Intramolecular Cyclization Reactions Utilizing this compound

Intramolecular cyclization reactions that involve a this compound intermediate provide elegant routes to fused and bicyclic ring systems. These reactions leverage the electrophilicity of the iminium ion to trigger ring closure with a tethered nucleophile.

One such strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.govmdpi.com This reaction is initiated by the acid-mediated functionalization of an alkyne with an enamine, which generates an iminium ion. The subsequent reduction of this intermediate leads to the formation of the piperidine ring. nih.govmdpi.com

The Dieckmann condensation, which is an intramolecular Claisen condensation, can be applied to diesters to form cyclic beta-keto esters. libretexts.org While a general reaction, its principles can be conceptually extended to nitrogen-containing systems where an enolate attacks an iminium-like species. This reaction works best for forming five- and six-membered rings, which are relatively free of strain. libretexts.org

Pyridinium ylides, which are zwitterionic isomers of dihydropyridines and related to this compound systems, are also powerful intermediates for cyclization. They can act as four-atom synthons in formal (4+2) cyclization reactions to access six-membered rings like pyrido[1,2-a]pyrazine derivatives. mdpi.com Furthermore, multicomponent cycloaddition reactions between diazo compounds, pyridines, and electrophilic alkenes can be catalyzed by iron(III) or copper(I) complexes. nih.gov This process proceeds via the catalytic formation of pyridinium ylides from metal carbenes, leading to the stereoselective synthesis of tetrahydroindolizidine cores. nih.gov

| Cyclization Type | Key Intermediate | Reaction Cascade | Resulting Structure |

| Reductive Hydroamination | Iminium ion | Acid-mediated alkyne functionalization -> cyclization -> reduction. nih.govmdpi.com | Fused piperidines. nih.govmdpi.com |

| (4+2) Cycloaddition | Pyridinium 1,4-zwitterion | Addition/elimination process. mdpi.com | Pyrido[1,2-a]pyrazine derivatives. mdpi.com |

| Multicomponent Cycloaddition | Pyridinium ylide | Catalytic ylide formation -> cycloaddition. nih.gov | Tetrahydroindolizidines. nih.gov |

| Oxidative Nucleophilic Aromatic Substitution | Phenoxonium ion / Iminium-like | Hypervalent iodine reagent triggers cyclization with a prenyl group. rsc.org | Bicyclic fused ring systems. rsc.org |

Reactivity and Mechanistic Investigations of 1 Piperideinium Species

Electrophilic Activation in Carbonyl Chemistry Induced by 1-Piperideinium Formation

The formation of a this compound ion is a key step in the activation of carbonyl compounds towards nucleophilic attack. This activation occurs through the reaction of a secondary amine, such as piperidine (B6355638), with a carbonyl compound like an aldehyde or ketone. The initial step involves a nucleophilic addition-protonation mechanism under neutral or basic conditions, or an electrophilic addition-protonation under acidic conditions. libretexts.org

This electrophilic activation strategy is fundamental in various organic transformations, including Mannich reactions and α-alkylation of carbonyl compounds. The transient formation of the this compound intermediate allows for the introduction of a wide range of substituents at the α-position of the original carbonyl compound.

Nucleophilic Additions to this compound Ions

This compound ions, as activated electrophiles, readily undergo addition reactions with a diverse array of nucleophiles. researchgate.net The regioselectivity of these additions can often be controlled by the nature of the nucleophile and the substitution pattern on the piperidinium (B107235) ring. scripps.edunih.gov

Carbon-Centered Nucleophile Additions (e.g., Trifluoromethyl, Methyl, Cyano Groups)

The introduction of carbon-based functional groups to the piperidine scaffold can be achieved through the reaction of this compound ions with carbon-centered nucleophiles.

Trifluoromethyl and Methyl Groups: While specific examples of direct trifluoromethyl and methyl group additions to pre-formed this compound ions are not extensively detailed in the provided results, the general principle of nucleophilic addition to iminium ions is well-established. libretexts.orgmdpi.combeilstein-journals.org These reactions would proceed by the attack of a suitable trifluoromethyl or methyl nucleophile (e.g., from an organometallic reagent) on the electrophilic carbon of the this compound ion.

Cyano Groups: The addition of a cyanide ion to a this compound ion is a well-documented transformation. nih.govnih.govescholarship.org This reaction, often referred to as cyanation, provides a direct route to α-aminonitriles. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. savemyexams.comresearchgate.net This addition is a key step in various synthetic pathways and is also relevant in metabolic studies where cyanide is used to trap reactive iminium ion intermediates. nih.govnih.gov The resulting α-aminonitriles are versatile synthetic intermediates that can be further transformed into other functional groups like carboxylic acids or amines. nih.gov

| Nucleophile | Reagent Example | Product Type |

| Trifluoromethyl | (Trifluoromethyl)trimethylsilane (TMSCF₃) with a fluoride (B91410) source | α-Trifluoromethylpiperidine |

| Methyl | Methyl Grignard (CH₃MgBr) or Methyllithium (CH₃Li) | α-Methylpiperidine |

| Cyano | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | α-Cyanopiperidine (an α-aminonitrile) |

Allylsilane Additions and Stereochemical Control in Cyclization

Allylsilanes are effective nucleophiles for addition to this compound ions, leading to the formation of homoallylic amines. mdma.ch This reaction proceeds through an aminomethano desilylation process. mdma.ch A notable feature of this chemistry is the ability to achieve stereochemical control, particularly in intramolecular cyclization reactions. beilstein-journals.orgmdma.ch

The reaction of an allylsilane with a this compound ion, often generated in situ from an amine and formaldehyde, can lead to the formation of piperidine derivatives through a tandem addition-cyclization sequence. mdma.ch The stereochemistry of the newly formed ring is influenced by the geometry of the allylsilane and the reaction conditions. For instance, the use of cyclic allylsilanes can lead to the formation of cis-fused bicyclic amine systems with high stereoselectivity. mdma.ch The stereochemical outcome is often rationalized by a transition state that minimizes steric interactions. beilstein-journals.org

Cyanide Ion Trapping of Iminium Intermediates

The high reactivity of this compound ions makes them transient intermediates in many reactions. Cyanide ions are frequently employed as trapping agents to detect and characterize these fleeting species. nih.govnih.govescholarship.org This technique is particularly valuable in the study of metabolic pathways of piperidine-containing compounds, where enzymatic oxidation can lead to the formation of reactive iminium ions. nih.gov

The trapping reaction involves the nucleophilic addition of the cyanide ion to the electrophilic carbon of the this compound intermediate, forming a stable α-cyano adduct. nih.govnih.gov The detection and structural elucidation of these adducts, often by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide strong evidence for the transient existence of the iminium ion. nih.gov This method has proven effective for studying the bioactivation of various alicyclic amines. nih.gov

Radical Addition Chemistry Involving this compound as an Acceptor

While nucleophilic additions are common, this compound ions can also participate in radical addition reactions, acting as radical acceptors. mdpi.combeilstein-journals.org This reactivity opens up alternative pathways for the functionalization of the piperidine ring.

Generation of Amine Radical Cations and Subsequent Formation of Iminium Ions

The pathway to radical addition often begins with the one-electron oxidation of the parent piperidine to form an amine radical cation. mdpi.comnih.gov This oxidation can be achieved using various methods, including photoredox catalysis. nih.govbeilstein-journals.orgacs.org The generated amine radical cation is a key intermediate that can undergo several transformations.

One important fate of the amine radical cation is its conversion to a this compound ion. mdpi.combeilstein-journals.org This can occur through two primary mechanisms:

Hydrogen Atom Abstraction: A radical species can abstract a hydrogen atom from the carbon α to the nitrogen in the amine radical cation, directly yielding the iminium ion. mdpi.combeilstein-journals.org

Deprotonation followed by Oxidation: The amine radical cation can be deprotonated at the α-carbon to form an α-amino radical. nih.govbeilstein-journals.org This highly reducing α-amino radical can then undergo a second one-electron oxidation to afford the this compound ion. mdpi.comacs.org

Once formed, the this compound ion can then act as an acceptor for a radical species in a radical addition reaction. mdpi.com This process allows for the formation of new carbon-carbon bonds at the α-position of the piperidine ring under radical conditions.

| Precursor | Intermediate Species | Final Product of Addition |

| Piperidine | Amine Radical Cation -> α-Amino Radical -> this compound Ion | α-Substituted Piperidine |

Intermolecular and Intramolecular Radical Cyclizations to Form Nitrogen Heterocycles

The formation of nitrogen heterocycles through radical cyclization often involves the generation of nitrogen-centered radicals. These reactive species can undergo both intermolecular and intramolecular additions to unsaturated systems, leading to the construction of pyrrolidine (B122466) and piperidine rings. iupac.org

In the context of this compound chemistry, radical processes can be initiated to facilitate the formation of these heterocyclic systems. For instance, the treatment of an N-alkylpiperidine N-oxide with trifluoroacetic anhydride (B1165640) can generate an alkyl-1-piperideinium species, which subsequently cyclizes in an acidic medium. rsc.org The reactivity of these nitrogen-centered radicals can be categorized into several pathways, including intramolecular cyclization onto alkenes or alkynes and intermolecular addition to π-systems. thieme-connect.de

The efficiency of these radical cyclizations can be influenced by various factors. For example, domino-type radical addition/cyclization reactions of oxime ethers have been developed for the synthesis of alkylated nitrogen-containing heterocycles. iupac.org Furthermore, visible-light-mediated processes have emerged as a mild and efficient way to generate nitrogen-centered radicals for use in these cyclization reactions. thieme-connect.de The development of these methods has expanded the toolbox for synthesizing complex nitrogen heterocycles, which are prevalent in pharmaceuticals and natural products. d-nb.infosioc-journal.cn

Recent advancements have also demonstrated the use of electroreductive cyclization of imines with terminal dihaloalkanes as a green and efficient method for synthesizing piperidine derivatives, avoiding the need for toxic reagents and harsh conditions. nih.gov Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides another route to N-functionalized pyrrolidines and piperidines, proceeding through a mechanism involving a radical intermediate. nih.gov

Cyclization and Rearrangement Mechanisms Triggered by this compound Formation

The formation of the this compound ion can act as a trigger for a variety of cyclization and rearrangement reactions, providing access to complex molecular architectures. These transformations are often characterized by high levels of stereocontrol and efficiency.

The intramolecular cyclization of substrates containing a nitrogen source is a fundamental strategy for the synthesis of the piperidine ring. mdpi.comsemanticscholar.org In many of these transformations, the formation of a this compound intermediate is a key step. For example, an enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid proceeds through the formation of a mixed chiral phosphate (B84403) acetal. umich.edu This intermediate then undergoes a concerted, asynchronous SN2'-like displacement to yield functionalized chiral piperidines. umich.edu The reaction exhibits a high degree of enantioselectivity, which can be further enhanced through in situ acetalization of the minor enantiomer. umich.edu

Another approach involves the electrophile-induced cyclization of γ,δ-unsaturated imines. Treatment with N-bromosuccinimide in an alcoholic medium generates a piperideinium salt, which can then be trapped by nucleophiles to afford difunctionalized piperidines.

The stereoselectivity of these cyclizations is a critical aspect. For instance, the synthesis of 2,5-disubstituted pyrrolidines via copper(II)-promoted carboamination shows a high preference for the cis substitution pattern. nih.gov This stereochemical outcome provides valuable insight into the mechanism of the C-C bond-forming step.

Iminium ion cascade reactions represent a powerful tool for the stereoselective synthesis of aza-fused bicyclic systems, such as quinolizidines and indolizidines. nih.gov These one-pot reaction sequences typically involve the combination of amino allylsilanes with aldehydes or ketones. nih.gov The in situ generated iminium ion undergoes a series of intramolecular cyclizations, leading to the rapid construction of complex polycyclic frameworks. nih.gov

This methodology has proven effective in the synthesis of various natural products, including (±)-epilupinine, (±)-tashiromine, and (-)-epimyrtine. nih.gov The versatility of this approach allows for the incorporation of a range of functional groups at different positions on the core structure by varying the starting materials. nih.gov This flexibility makes it a valuable strategy for creating libraries of diverse aza-fused bicyclic compounds for biological screening.

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Role of this compound in Classical Organic Reactions and Their Mechanistic Variants

The this compound ion is a well-established intermediate in several classical organic reactions, where it plays a crucial role in activating substrates and facilitating key bond-forming steps.

The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, is often catalyzed by secondary amines like piperidine. name-reaction.com The mechanism involves the formation of a this compound ion as a key electrophilic intermediate. capes.gov.brnih.gov

Theoretical calculations on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde (B42025) with acetylacetone (B45752) have shown that the formation of the iminium ion has the highest energy barrier. capes.gov.brnih.govsci-hub.se The reaction begins with the formation of a carbinolamine, which then eliminates a hydroxide (B78521) ion to generate the this compound ion. capes.gov.brnih.gov This electrophilic species is then attacked by the enolate of the active methylene compound. name-reaction.comcapes.gov.brnih.gov The final step involves the elimination of the piperidine catalyst to yield the α,β-unsaturated product. capes.gov.brnih.gov The catalytic effect of piperidine is believed to facilitate the elimination step rather than activating the aldehyde. capes.gov.brnih.gov

| Reaction Step | Description |

| Iminium Ion Formation | Piperidine reacts with the aldehyde to form a carbinolamine, which then dehydrates to the this compound ion. capes.gov.brnih.gov |

| Enolate Formation | Piperidine also acts as a base to deprotonate the active methylene compound, forming an enolate. name-reaction.com |

| C-C Bond Formation | The enolate attacks the electrophilic carbon of the this compound ion. name-reaction.comcapes.gov.brnih.gov |

| Catalyst Regeneration | The resulting adduct eliminates piperidine to form the final product and regenerate the catalyst. name-reaction.comcapes.gov.brnih.gov |

Mannich-Type Reactions Proceeding via Iminium Intermediates

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. organic-chemistry.org Similar to the Knoevenagel condensation, the formation of an iminium ion is a central feature of the Mannich reaction mechanism.

In the case of piperidine acting as the secondary amine, it reacts with an aldehyde to form a this compound ion. This electrophilic species then reacts with the enol form of the active hydrogen-containing compound to form the aminomethylated product, often referred to as a Mannich base.

Catalytic Applications and Organocatalysis Involving 1 Piperideinium

Small-Molecule Iminium Catalysis: Scope and Mechanism

Iminium catalysis is a cornerstone of organocatalysis, wherein a secondary amine like piperidine (B6355638) activates α,β-unsaturated carbonyl compounds by lowering the energy of their Lowest Unoccupied Molecular Orbital (LUMO). ucla.edunih.gov This activation strategy facilitates a wide range of chemical transformations.

The mechanism of iminium catalysis begins with the condensation of a secondary amine, such as piperidine, with a carbonyl compound (an aldehyde or ketone) to form a 1-piperideinium ion. umich.edu This process renders the α- and β-positions of the original carbonyl compound more electrophilic and susceptible to nucleophilic attack. The catalytic cycle is completed upon hydrolysis or elimination, which releases the product and regenerates the amine catalyst. umich.edu

Interestingly, detailed analysis suggests that the primary catalytic effect of piperidine in this reaction is to facilitate the elimination step, rather than simply activating the aldehyde electrophile through iminium ion formation as traditionally believed. princeton.edu The calculated free energy barrier for the reaction is in good agreement with experimental kinetic data, supporting the proposed mechanism. princeton.eduunl.pt

The scope of small-molecule iminium catalysis is broad, encompassing cycloadditions, conjugate additions, and domino reactions, among others. umich.eduacs.org This strategy has proven invaluable for the synthesis of complex molecules and has been extensively reviewed. umich.eduacs.org While both primary and secondary amines can be used to generate iminium ions, secondary amines like piperidine are predominant in the field. umich.edu

| Step | Description | Key Intermediates | Significance |

|---|---|---|---|

| 1 | Carbinolamine Formation | Carbinolamine | Initial adduct between piperidine and benzaldehyde (B42025). princeton.edu |

| 2 | Iminium Ion Formation | This compound ion, Hydroxide (B78521) ion | Rate-determining step; generates the key electrophilic species. princeton.eduunl.pt |

| 3 | Enolate Formation | Enolate of acetylacetone (B45752) | The active nucleophile is generated by the hydroxide from Step 2. princeton.edu |

| 4 | C-C Bond Formation | Addition Intermediate | Nucleophilic attack of the enolate on the iminium ion. nih.gov |

| 5 | Catalyst Regeneration | Final Product, Piperidine | Elimination of the piperidine catalyst to complete the cycle. mdpi.com |

Transition Metal-Catalyzed Processes with this compound Intermediates

The reactivity of iminium ions, including this compound, can be powerfully combined with transition metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds. Nickel catalysis, in particular, has emerged as a versatile platform for engaging iminium ions in novel cross-coupling reactions. princeton.edu

Transition metal-catalyzed cross-coupling has been extended beyond traditional organohalide electrophiles to include pyridinium (B92312) ions, which serve as iminium ion surrogates. princeton.edu One strategy involves the oxidative addition of a Ni(0) complex to the π-system of a pyridinium salt. princeton.edu This unique redox mechanism has been applied to the enantioselective Negishi coupling of pyridinium ions, enabling the synthesis of valuable chiral 2-aryl-1,2-dihydropyridines. princeton.edu These products are versatile intermediates for preparing a variety of stereodefined chiral piperidine derivatives. princeton.edu The proposed mechanism is supported by the isolation and crystallographic characterization of a Ni(II)–(π-allyl) complex, which is formed from the oxidative addition of Ni(0) to a pyridinium salt. princeton.edu

A second major strategy involves nickel-catalyzed reductive couplings that use iminium ions generated in situ. princeton.edu This approach functions as a carbon-carbon bond-forming equivalent of reductive amination. princeton.eduacs.org In these three-component couplings, an aldehyde, an amine (or an amine surrogate like an N-trimethylsilyl amine), and an organic electrophile are combined in the presence of a nickel catalyst and a stoichiometric reductant (e.g., Mn or Zn). nih.govacs.orgoaes.cc

The reaction proceeds via the in situ formation of an iminium ion from the aldehyde and the amine. ucla.eduacs.org The nickel catalyst then facilitates the coupling of this iminium ion with the organic electrophile. This methodology is highly modular and effective for a range of electrophiles, including aryl halides. acs.orgrsc.org Mechanistic studies suggest a pathway involving sequential oxidative additions rather than one that proceeds via the formation of an α-amino radical. acs.orgnih.gov This powerful method has been used for the late-stage functionalization of complex molecules and the single-step synthesis of pharmaceuticals like the antimigraine drug flunarizine. ucla.eduacs.org

| Strategy | Iminium Source | Key Mechanistic Step | Typical Products | Reference |

|---|---|---|---|---|

| Negishi Cross-Coupling | Pre-formed Pyridinium Salts | Oxidative addition of Ni(0) to pyridinium π-system | Chiral 2-aryl-1,2-dihydropyridines | princeton.edu |

| Reductive Coupling | In situ from aldehyde and amine | Three-component coupling of iminium, electrophile, and reductant | Tertiary benzhydryl amines, α-substituted amines | princeton.eduacs.org |

Nickel-Catalyzed Cross-Coupling Reactions Utilizing Pyridinium (Iminium) Ions

Asymmetric Catalysis for Enantioselective Product Formation Mediated by Iminium Species

The formation of iminium ions from chiral secondary amines is a foundational strategy for asymmetric organocatalysis, enabling the synthesis of a vast array of enantiomerically enriched compounds. mdpi.com When a chiral amine is used, the resulting chiral iminium ion intermediate can effectively control the stereochemical outcome of a reaction, leading to the formation of one enantiomer of the product in excess.

This principle has been successfully applied to the synthesis of chiral piperidine derivatives, which are prevalent structural motifs in natural products and pharmaceuticals. nih.govmdpi.com For example, the enantioselective total syntheses of piperidine alkaloids such as (+)-coniine and (+)-sedamine have been achieved using an organocatalytic asymmetric intramolecular aza-Michael reaction as the key step. mdpi.com This reaction proceeds through an iminium activation strategy using a chiral secondary amine catalyst. mdpi.com

Another powerful method for accessing chiral piperidines is the asymmetric hydrogenation of pyridinium salts. nih.gov Iridium catalysts featuring chiral P,N-ligands have been shown to effectively reduce α-substituted N-benzyl pyridinium salts to the corresponding piperidines with very high levels of enantioselectivity (up to 99.3:0.7 er). nih.gov Mechanistic proposals suggest that the catalytic cycle involves the sequential reduction of the pyridinium ring to an enamine intermediate, with the stereochemistry being determined during the reduction of the subsequently formed iminium ion. nih.gov

Furthermore, chiral phosphoric acids have been used to catalyze the enantioselective intramolecular cyclization of unsaturated acetals to furnish functionalized chiral piperidines. umich.edu Computational and experimental results indicate that this transformation proceeds through the formation of a mixed chiral phosphate (B84403) acetal, which undergoes a concerted displacement to yield the cyclized product with high stereoselectivity. umich.edu These examples highlight the versatility of iminium-based strategies in asymmetric synthesis, allowing for precise control over the formation of stereogenic centers.

Design Principles and Structural Requirements for this compound-Based Catalytic Systems

The efficacy of an organocatalytic system that relies on this compound intermediates is critically dependent on the structural features of the parent piperidine catalyst. The design of these catalysts is guided by principles aimed at maximizing reactivity and selectivity.

A key structural requirement relates to the nucleophilicity of the enamine that can form from the iminium intermediate. Comparative studies have shown that enamines derived from five-membered pyrrolidine (B122466) rings are generally more reactive than those from six-membered piperidine rings. frontiersin.orgnih.gov This is attributed to the higher p-character of the nitrogen lone pair in the pyrrolidine enamine, which enhances its nucleophilicity. nih.gov The more pronounced pyramidalization of the nitrogen atom in piperidine- and morpholine-derived enamines can lead to poorer reactivity compared to their pyrrolidine counterparts. frontiersin.orgnih.gov

In the biosynthesis of certain alkaloids, the formation of the this compound ion from L-lysine is a key step. frontiersin.org For instance, the biosynthesis of the alkaloid anabasine (B190304) involves the coupling of a this compound ion with 3,6-dihydronicotinic acid. gla.ac.uk This highlights nature's use of the this compound structural motif as a reactive building block. The design of synthetic catalysts often draws inspiration from these natural systems, incorporating features like hydrogen bonding networks and precisely positioned functional groups to control reactivity and selectivity. maynoothuniversity.ie

Advanced Spectroscopic and Analytical Characterization of 1 Piperideinium and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring.acs.orgchemicalbook.comcore.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1-piperidinium compounds in solution. acs.orgontosight.aiontosight.ai It provides a wealth of information regarding the chemical environment of magnetically active nuclei, primarily protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis.chemicalbook.comresearchgate.net

High-resolution ¹H NMR spectroscopy is instrumental in defining the proton environments within the 1-piperidinium ring and its substituents. The chemical shifts (δ) of the protons are highly sensitive to their local electronic environment, providing key structural information. In D₂O, the protons on the piperidinium (B107235) ring typically appear in distinct regions of the spectrum. For instance, in N-methyl-N-butylpiperidinium bromide, the protons adjacent to the nitrogen (Ha) resonate at approximately 3.26-3.18 ppm, while the methyl protons (Hd) are found around 3.02 ppm. The other ring protons (Hb and Hc) appear further upfield at about 1.84-1.77 ppm and 1.57 ppm, respectively. semanticscholar.org The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the compound's stoichiometry. Furthermore, monitoring changes in ¹H NMR spectra over time is a powerful method for studying the stability and degradation of piperidinium-based compounds under various conditions. rsc.orgresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Substituted 1-Piperidinium Cations in D₂O

| Substituent | Ha (α-CH₂) | Hb (β-CH₂) | Hc (γ-CH₂) | Hd (N-CH₃) | Other Substituent Protons | Reference |

|---|---|---|---|---|---|---|

| N-methyl | 3.26-3.18 | 1.84-1.77 | 1.57 | 3.02 | - | semanticscholar.org |

| N-butyl | 3.24 | 1.79 | 1.63 | 2.93 | 1.31 (Hg), 0.87 (Hh) | semanticscholar.org |

| N-hexyl | 3.23 | 1.79 | 1.71-1.51 | 2.93 | 1.34-1.20 (Hh, Hi), 0.79 (Hj) | semanticscholar.org |

Note: Chemical shifts are referenced to the residual solvent peak.

¹³C and ¹⁵N NMR Spectroscopy for Carbon and Nitrogen Backbone Characterization.chemicalbook.comcore.ac.uk

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the 1-piperidinium cation. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. In N-benzyl-N-methylpiperidinium ([BzPip]⁺), the carbon atoms of the piperidinium ring appear at distinct chemical shifts, allowing for their unambiguous assignment. rsc.org

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atom. nih.gov The chemical shift of the nitrogen in the piperidinium cation is sensitive to factors such as protonation state and substitution. nih.gov For simple piperidines, the change in the ¹⁵N chemical shift upon protonation is relatively small. nih.gov However, for more complex structures, significant changes can be observed, providing valuable information about the electronic structure. nih.gov Theoretical calculations, such as those using the GIAO/B3LYP/6-31+G(d,p) method, can be used to predict ¹³C and ¹⁵N NMR chemical shifts, aiding in the interpretation of experimental spectra. psnc.pl

Table 2: Representative ¹³C and ¹⁵N NMR Data for Piperidinium Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| N-benzyl-N-methylpiperidinium ([BzPip]⁺) | ¹³C | Varies | D₂O | rsc.org |

| N-Et piperidine (B6355638) | ¹⁵N | ~63 | CDCl₃, CD₃OD, DMSO-d₆, D₂O | nih.gov |

| N-Et piperidine HCl salt | ¹⁵N | ~65 | CDCl₃, CD₃OD, DMSO-d₆, D₂O | nih.gov |

Two-Dimensional (2D) NMR Techniques (HSQC, HMBC) for Connectivity Assignments.chemicalbook.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms in the 1-piperidinium molecule. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protons to their corresponding carbons. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure. These techniques are particularly valuable for complex piperidinium derivatives where simple 1D spectra may be difficult to interpret. osti.gov 2D NMR methods like NOESY and HOESY can also be used to study intermolecular interactions between the piperidinium cation and anions or other molecules in solution. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis.chemicalbook.comcore.ac.uk

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 1-piperidinium compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).chemicalbook.comcore.ac.uk

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of ionic compounds like 1-piperidinium salts. ijpras.com It allows for the accurate determination of the molecular mass of the intact cation, which is essential for confirming its elemental composition. ijpras.com The high resolution of the instrument enables the differentiation of ions with very similar masses. This technique is frequently used in conjunction with liquid chromatography (LC) for the analysis of complex mixtures containing piperidinium derivatives. zsmu.edu.ua

Tandem Mass Spectrometry (MS/MS) for Metabolite and Derivative Identification.core.ac.uk

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. nationalmaglab.org This process provides detailed structural information about the precursor ion. nationalmaglab.org The fragmentation patterns of 1-piperidinium cations are characteristic of their structure and can be used to identify unknown derivatives and metabolites. nih.govnih.gov For instance, the collision-induced dissociation (CID) of tagged piperidine-containing metabolites can lead to structurally informative C-C bond cleavage reactions. nih.gov The fragmentation of piperidine alkaloids often involves the neutral loss of water or other small molecules, providing clues to the substitution pattern on the piperidinium ring. nih.gov This technique is invaluable in metabolomics studies for the identification and characterization of piperidine-containing compounds in biological samples. nih.govresearchgate.netchemrxiv.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Piperideinium |

| N-methyl-N-butylpiperidinium bromide |

| N-methylpiperidinium |

| N-hexyl-N-methylpiperidinium bromide |

| N-benzyl-N-methylpiperidinium chloride ([BzPip][Cl]) |

| N-ethylpiperidine |

| N-methylpiperidine |

| Piperidine |

| N-benzyl-N-methylpiperidinium ([BzPip]⁺) |

| N-Et piperidine HCl salt |

| 1-octyl-1-methylpiperidinium ([C8C1Pip]+) |

| 1-octylpyridinium ([C8Py]+) |

| Dansyl-L-methionine piperidinium salt |

| Piperidinium acetate |

| Piperidinium, 1-(carboxymethyl)-3-hydroxy-1-methyl-, chloride, p-menth-3-yl ester |

| Piperidinium, 1-(4-hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)-1-methyl-, bromide |

| Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio) acetate |

| (Piperidinium-1-ylmethyl)trifluoroborate |

| 3,3-Dimethyl-piperidinium cation |

| (-)-cassine |

| (-)-spectaline |

| (-)-3-O-acetylcassine |

| (-)-3-O-acetylspectaline |

| Benzyltrimethylammonium chloride ([BTMA][Cl]) |

| N-benzylpyrrolidinium chloride ([BzPyr][Cl]) |

| 1-methyl-1-(4-vinylbenzyl)piperidinium chloride ([MVBPip][Cl]) |

Vibrational Spectroscopy for Functional Group and Structural Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers a powerful non-destructive approach to probe the molecular vibrations of this compound and its derivatives. These methods are instrumental in identifying functional groups and providing detailed structural information.

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic vibrational modes of the this compound cation. The protonation of the nitrogen atom in the piperidine ring leads to the formation of the N-H bond, which exhibits distinct absorption bands in the IR spectrum.

The N-H stretching vibration of the piperidinium cation is a key diagnostic peak, though its position can be influenced by hydrogen bonding and the nature of the counter-ion in its salt form. In various piperidinium salts, broad and weak ν(N+-H) bands have been observed in the range of 2463-2562 cm⁻¹. researchgate.net In some cases, N-H stretching modes have been identified at higher frequencies, such as 3236 cm⁻¹. researchgate.net The spectra of secondary amine salts, including piperidinium, often show characteristic bands between 2690 and 2760 cm⁻¹, which are associated with -NH2+ stretching vibrations. cdnsciencepub.com

The C-H stretching vibrations of the methylene (B1212753) groups in the piperidinium ring typically appear in the 2800–3000 cm⁻¹ region. rsc.org The CH₂ bending vibrations, including scissoring and wagging, are generally observed below 1500 cm⁻¹. researchgate.net For instance, CH₂ scissoring vibrations have been assigned to peaks around 1450 cm⁻¹. researchgate.net The fingerprint region, below 1500 cm⁻¹, contains a complex series of peaks corresponding to various bending and skeletal vibrations that are unique to the specific structure of the piperidinium derivative. savemyexams.com

Interactive Table: Diagnostic IR Peaks for this compound and Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 2400-3300 | Broad and can be weak; position is sensitive to hydrogen bonding. |

| C-H Stretch (CH₂) | 2800-3000 | Typically strong and sharp. |

| CH₂ Scissoring | ~1450 | Medium intensity. |

| CH₂ Wagging | 590-750 | Can appear as multiple bands of varying intensity. |

| C-N Stretch | 1198-1475 | Can be coupled with other vibrations. researchgate.net |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds that are weakly polar. In the context of this compound, Raman spectroscopy can be used to study the skeletal vibrations of the ring and the vibrations of non-polar functional groups.